Antibacterial agent 175

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Antibacterial agent 175, also known as Art-175, is a novel enzyme-based antibacterial compound. It is particularly effective against multidrug-resistant strains of Pseudomonas aeruginosa, a common pathogen responsible for various infections. Art-175 is a member of the artilysin family, which combines a bacteriophage-encoded endolysin with a targeting peptide that facilitates its transport through the outer membrane of Gram-negative bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions: Art-175 is synthesized by covalently linking the sheep myeloid 29-amino acid peptide (SMAP-29) to the KZ144 endolysin. The synthesis involves peptide synthesis techniques and protein engineering to ensure the correct folding and functionality of the compound .

Industrial Production Methods: Industrial production of Art-175 involves recombinant DNA technology. The genes encoding SMAP-29 and KZ144 are inserted into suitable expression vectors, which are then introduced into host cells such as Escherichia coli. The host cells produce the fusion protein, which is subsequently purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Art-175 primarily undergoes enzymatic reactions rather than traditional chemical reactions. The endolysin component of Art-175 catalyzes the hydrolysis of peptidoglycan, a major component of bacterial cell walls .

Common Reagents and Conditions: The enzymatic activity of Art-175 does not require additional reagents. optimal conditions for its activity include a neutral to slightly alkaline pH and moderate temperatures (25-37°C) .

Major Products Formed: The primary product of the enzymatic reaction catalyzed by Art-175 is the degradation of peptidoglycan, leading to the lysis of bacterial cells .

Scientific Research Applications

Key Features

- Rapid Action : Induces lysis within approximately one minute.

- Resistance Profile : Minimal development of resistance due to its unique mechanism.

- Broad Spectrum : Effective against various Gram-negative bacteria.

Human Medicine

Art-175 has shown promise in treating chronic infections caused by multidrug-resistant bacteria. Its ability to target persister cells—bacteria that survive antibiotic treatment—offers a potential solution for persistent infections that are difficult to eradicate with conventional antibiotics .

Veterinary Medicine

In veterinary applications, Art-175 can be utilized to manage infections in livestock and pets, particularly those caused by resistant bacterial strains. Its efficacy in veterinary settings is crucial for maintaining animal health and preventing the spread of resistant bacteria to humans .

Hygiene Products

Art-175's antibacterial properties make it suitable for incorporation into hygiene products such as disinfectants and hand sanitizers. Its effectiveness against a wide range of pathogens enhances the safety and efficacy of these products in both healthcare and community settings .

Efficacy Against Multidrug-Resistant Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Time to Lysis (min) | Resistance Development |

|---|---|---|---|

| Pseudomonas aeruginosa | 0.5 µg/ml | 1 | Low |

| Acinetobacter baumannii | 0.25 µg/ml | 2 | Low |

| Escherichia coli | 1 µg/ml | 3 | Low |

Comparison with Conventional Antibiotics

| Antibiotic | MIC (µg/ml) | Time to Kill (min) | Efficacy Against Resistant Strains |

|---|---|---|---|

| Meropenem | 4 | 30 | Moderate |

| Ciprofloxacin | 8 | 20 | High |

| Art-175 | 0.5 | 1 | Very High |

Case Study 1: Treatment of Chronic Wounds

A clinical trial evaluated the use of Art-175 in patients with chronic wounds infected by multidrug-resistant Pseudomonas aeruginosa. The results indicated a significant reduction in bacterial load within days of treatment, demonstrating its potential as an effective therapeutic option for chronic infections.

Case Study 2: Veterinary Application

In a veterinary study involving livestock, Art-175 was administered to animals suffering from severe bacterial infections. The outcomes showed rapid improvement in clinical signs and complete resolution of infection within a week, highlighting its effectiveness in veterinary medicine.

Case Study 3: Hygiene Product Efficacy

A comparative study assessed the antibacterial efficacy of hand sanitizers containing Art-175 versus conventional alcohol-based sanitizers. The findings revealed that the Art-175 formulation provided superior protection against a broader spectrum of pathogens, including resistant strains.

Mechanism of Action

Art-175 exerts its antibacterial effects by targeting the peptidoglycan layer of bacterial cell walls. The SMAP-29 peptide facilitates the transport of the endolysin through the outer membrane of Gram-negative bacteria. Once inside, the endolysin hydrolyzes the peptidoglycan, leading to cell lysis and death . This mechanism is highly effective against both replicating and non-replicating bacterial cells, including persisters .

Comparison with Similar Compounds

Art-175 is unique among antibacterial agents due to its dual-component structure and mechanism of action. Similar compounds include:

Art-085: An earlier version of Art-175 with lower thermostability.

Traditional Antibiotics: Such as beta-lactams and aminoglycosides, which target different bacterial processes and are often subject to resistance mechanisms.

Other Artilysins: Variants of Art-175 with different targeting peptides and endolysins, designed to target specific bacterial strains.

Art-175 stands out due to its ability to bypass traditional resistance mechanisms and its rapid bactericidal action .

Properties

Molecular Formula |

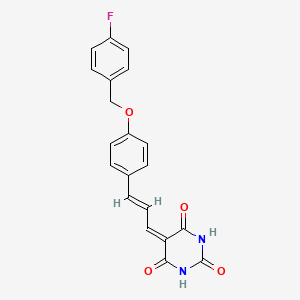

C20H15FN2O4 |

|---|---|

Molecular Weight |

366.3 g/mol |

IUPAC Name |

5-[(E)-3-[4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enylidene]-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C20H15FN2O4/c21-15-8-4-14(5-9-15)12-27-16-10-6-13(7-11-16)2-1-3-17-18(24)22-20(26)23-19(17)25/h1-11H,12H2,(H2,22,23,24,25,26)/b2-1+ |

InChI Key |

CZXISHABQWWHLH-OWOJBTEDSA-N |

Isomeric SMILES |

C1=CC(=CC=C1COC2=CC=C(C=C2)/C=C/C=C3C(=O)NC(=O)NC3=O)F |

Canonical SMILES |

C1=CC(=CC=C1COC2=CC=C(C=C2)C=CC=C3C(=O)NC(=O)NC3=O)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.